molecular formula C69H126AlN3O15 B12694588 Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-) CAS No. 57522-56-2

Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

Cat. No.: B12694588
CAS No.: 57522-56-2
M. Wt: 1264.7 g/mol
InChI Key: NLNSFWDMGONSDJ-AMAPTOPXSA-K
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Description

Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) is a complex organometallic compound with the molecular formula C69H126AlN3O15 It is known for its unique structure, which includes an aluminum center coordinated with three N-(1-oxooctadecyl)-L-glutamate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) typically involves the reaction of aluminum salts with N-(1-oxooctadecyl)-L-glutamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the deprotonation of the glutamic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species or to break down the complex.

    Substitution: Ligand exchange reactions can occur, where the N-(1-oxooctadecyl)-L-glutamate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce simpler aluminum complexes or free aluminum metal .

Scientific Research Applications

Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) has several scientific research applications:

Mechanism of Action

The mechanism by which Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum ion can coordinate with different substrates, facilitating catalytic reactions or stabilizing certain molecular structures. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-)
  • Dihydrogen bis[N-lauroyl-L-glutamato(2-)-N,O1]magnesate(2-)

Uniqueness

Trihydrogen tris[N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1]aluminate(3-) is unique due to its specific ligand structure and the presence of long-chain fatty acid derivatives. This gives it distinct properties compared to other similar compounds, such as enhanced solubility in organic solvents and specific catalytic activities .

Properties

CAS No.

57522-56-2

Molecular Formula

C69H126AlN3O15

Molecular Weight

1264.7 g/mol

InChI

InChI=1S/3C23H43NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;;;+3/p-3/t3*20-;/m000./s1

InChI Key

NLNSFWDMGONSDJ-AMAPTOPXSA-K

Isomeric SMILES

[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)O[Al-3]23(OC(=O)CC[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CC[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O

Canonical SMILES

[H+].[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)O[Al-3]23(OC(=O)CCC(C(=O)O2)NC(=O)CCCCCCCCCCCCCCCCC)(OC(=O)CCC(C(=O)O3)NC(=O)CCCCCCCCCCCCCCCCC)OC1=O

Origin of Product

United States

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